

Spectroscopic Data of Propargyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl acetate*

Cat. No.: *B1265531*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propargyl acetate** (prop-2-yn-1-yl acetate), a valuable building block in organic synthesis and drug development. The information presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **propargyl acetate**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of **propargyl acetate** exhibits three distinct signals corresponding to the acetyl protons, the methylene protons adjacent to the ester oxygen, and the terminal alkynyl proton.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~2.10	Singlet (s)	N/A	$-\text{C}(=\text{O})\text{CH}_3$
~4.68	Doublet (d)	~2.4	$-\text{OCH}_2\text{C}\equiv\text{CH}$
~2.50	Triplet (t)	~2.4	$-\text{OCH}_2\text{C}\equiv\text{CH}$

^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum of **propargyl acetate** shows five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~170.0	$\text{C}=\text{O}$
~77.5	$-\text{OCH}_2\text{C}\equiv\text{CH}$
~75.0	$-\text{OCH}_2\text{C}\equiv\text{CH}$
~52.5	$-\text{OCH}_2\text{C}\equiv\text{CH}$
~20.5	$-\text{C}(=\text{O})\text{CH}_3$

Infrared (IR) Spectroscopy

The IR spectrum of **propargyl acetate** reveals characteristic absorption bands for its functional groups. The spectrum is typically recorded as a neat liquid film between salt plates.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3290	Strong	≡C-H stretch
~2950	Medium	C-H stretch (sp ³)
~2130	Medium	C≡C stretch (alkyne)
~1745	Strong	C=O stretch (ester)
~1230	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **propargyl acetate** results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.

m/z	Relative Intensity	Proposed Fragment Ion and Structure
98	Moderate	[M] ⁺ , [CH ₃ COOCH ₂ C≡CH] ⁺ (Molecular Ion)
55	High	[M - CH ₃ CO] ⁺ , [H ₂ C=C=CH ₂] ⁺ or cyclic equivalent (Propargyl cation)
43	High	[CH ₃ CO] ⁺ (Acetyl cation)
39	High	[C ₃ H ₃] ⁺ (Propargyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of **propargyl acetate** (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm). The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy Protocol:

- The spectrometer is locked onto the deuterium signal of CDCl_3 .
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used for acquisition.
- Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
- The spectrum is referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy Protocol:

- The spectrometer is locked and shimmed as for ^1H NMR.
- A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.
- A wider spectral width (e.g., 0-200 ppm) is set.
- A sufficient number of scans (often several hundred to thousands, depending on concentration) are acquired with a relaxation delay of 2-5 seconds to ensure adequate signal for all carbon atoms.
- Data processing is similar to ^1H NMR, with the spectrum referenced to the CDCl_3 solvent peak at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of neat **propargyl acetate** onto the center of one plate.
- Carefully place the second plate on top, spreading the liquid into a thin, uniform film.
- Mount the "sandwich" in the spectrometer's sample holder.

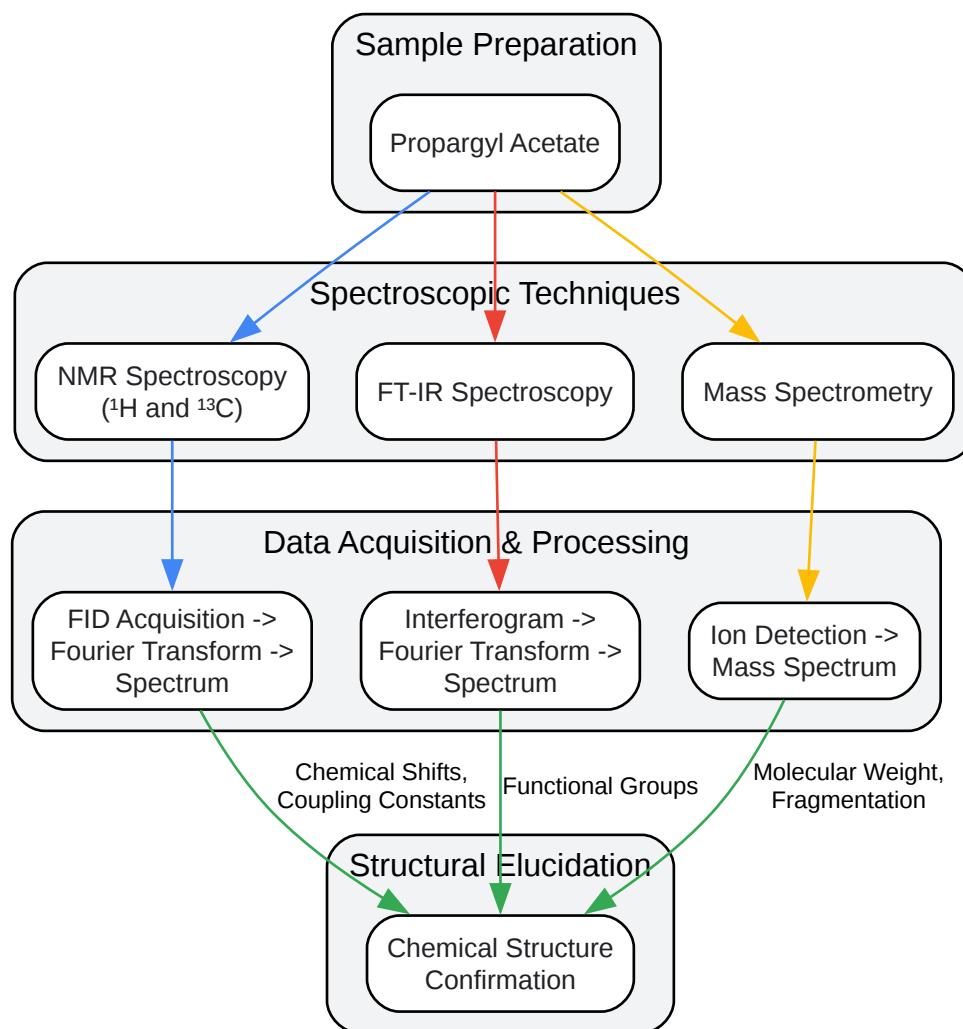
FT-IR Spectroscopy Protocol:

- A background spectrum of the empty sample compartment is recorded to subtract atmospheric CO₂ and H₂O absorptions.
- The prepared sample is placed in the instrument.
- The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (for a volatile liquid): A small amount of **propargyl acetate** is introduced into the ion source, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized by heating under high vacuum.

Electron Ionization (EI) Mass Spectrometry Protocol:


- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting positive ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **propargyl acetate**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of Propargyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265531#spectroscopic-data-nmr-ir-ms-of-propargyl-acetate\]](https://www.benchchem.com/product/b1265531#spectroscopic-data-nmr-ir-ms-of-propargyl-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com